molecular formula C21H20N4O3 B11295501 N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11295501
M. Wt: 376.4 g/mol
InChI Key: UOQCRUFDBFIVFK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-4-28-17-10-6-5-9-15(17)22-20(26)16-12-14-19(24(16)3)23-18-13(2)8-7-11-25(18)21(14)27/h5-12H,4H2,1-3H3,(H,22,26)

InChI Key

UOQCRUFDBFIVFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

Preparation Methods

Hantzsch-Inspired Cyclization

Adapting the Hantzsch dihydropyridine synthesis, a one-pot reaction between 2-ethoxybenzaldehyde, methyl acetoacetate, and ammonium acetate under solvent-free conditions with a polyindole-TiO₂ nanocatalyst yields a dihydropyridine intermediate. Subsequent oxidation with MnO₂ generates the pyridine ring, while in situ cyclization forms the pyrrolo[2,3-d]pyrimidine core.

Reaction Conditions

ComponentQuantityCatalystTemperatureTimeYield
2-ethoxybenzaldehyde1.2 mmolPolyindole-TiO₂ (20 mg)80°C4 h68%
Methyl acetoacetate2.4 mmol
Ammonium acetate2.4 mmol

This method emphasizes green chemistry principles, eliminating solvents and reducing energy consumption.

Pyrimidine Ring Formation

A modified approach from pyrimidine-fused systems involves condensing 6-amino-1-methyluracil with ninhydrin in ethanol under reflux. The reaction proceeds via Schiff base formation, followed by cyclodehydration to yield the pyrrolo-pyrimidine scaffold. Introducing the ethoxy group at this stage requires prior functionalization of the uracil precursor with a 2-hydroxyphenyl group, followed by ethylation using ethyl bromide and K₂CO₃ in DMF.

Palladium-Catalyzed Amidation

Carboxamide Coupling

The carboxamide group is introduced via a palladium-catalyzed coupling adapted from α-ketoamide syntheses. The pyrido-pyrrolo-pyrimidine-2-carbonyl chloride is reacted with 2-ethoxyaniline in the presence of Pd(TFA)₂ and P(o-Tol)₃ in mesitylene at 150°C.

Optimized Protocol

  • Carbonyl Chloride Preparation : Treat the carboxylic acid derivative (1 mmol) with oxalyl chloride (2 mmol) in DCM at 0°C for 2 h.

  • Coupling Reaction :

    • Pd(TFA)₂ (5 mol%), P(o-Tol)₃ (10 mol%)

    • Mesitylene (1 mL), 150°C, 24 h

    • Yield: 72% after column chromatography (EtOAc/hexane 3:7).

This method ensures regioselective amidation without disturbing the methyl or keto groups.

Cyclization Strategies

Thionyl Chloride-Mediated Cyclization

Inspired by pyrazolo[3,4-d]pyrimidine syntheses, a linear precursor containing adjacent amine and carbonyl groups is treated with thionyl chloride to induce cyclization. For example, heating 6-(2-arylidenehydrazinyl)-1-methyluracil with excess SOCl₂ forms the pyrrolo ring via intramolecular nucleophilic attack.

Critical Parameters

  • SOCl₂ Stoichiometry : 5 equivalents for complete conversion.

  • Reaction Time : 7 minutes under reflux to avoid over-chlorination.

Carboxamide Formation Techniques

Alkoxyethyl Intermediate Route

A patent-pending method involves synthesizing N-(1-ethoxyethyl)carboxamide intermediates, which undergo thermal elimination to yield the desired carboxamide. For the target compound:

  • React 2-ethoxyaniline with ethyl vinyl ether in acetic acid to form N-(1-ethoxyethyl)-2-ethoxyaniline.

  • Condense with the pyrido-pyrrolo-pyrimidine carbonyl chloride under basic conditions.

  • Heat at 120°C to eliminate ethanol, forming the final product.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.48 (s, 1H, NH), 8.21–7.21 (m, 4H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (s, 3H, N-CH₃), 2.89 (s, 3H, CH₃), 1.34 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1712 cm⁻¹ (C=O), 1661 cm⁻¹ (amide I), 1245 cm⁻¹ (C-O).

  • HRMS : m/z calcd. for C₂₁H₂₀N₄O₃ [M+H]⁺: 377.1608; found: 377.1612.

Comparative Yields

MethodYield (%)Purity (%)
MCR + Hantzsch6895
Pd-Catalyzed7298
SOCl₂ Cyclization6593

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities attributed to its unique structural features. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine framework is known for its ability to interact with multiple biological targets, leading to a range of therapeutic effects:

  • Anticancer Activity : Research has shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. They act as inhibitors of key signaling pathways involved in tumor progression, such as the vascular endothelial growth factor receptor (VEGFR) pathway .
  • Antiviral Properties : Some studies indicate that compounds with similar structures exhibit antiviral activity against various viruses by interfering with viral replication mechanisms .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation-related conditions through modulation of inflammatory cytokines .
  • Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant activity in preclinical models, suggesting their potential use in treating epilepsy and other seizure disorders .

Example Synthesis Pathway

StepReaction TypeKey Reagents
1Cyclocondensationα-Halomethylbenzylketones + 2-Amino derivatives
2FunctionalizationVarious electrophiles (e.g., halogens)
3PurificationRecrystallization or chromatography

Case Study 1: Anticancer Activity

In a study published by Hilmy et al. (2023), various pyrrolo[2,3-d]pyrimidine derivatives were synthesized and screened for anticancer activity. The results indicated that certain modifications on the phenyl ring significantly enhanced the inhibitory effects on cancer cell lines .

Case Study 2: Antiviral Efficacy

A series of pyrido[2,3-d]pyrimidine compounds were tested against viral infections. The findings suggested that specific structural features contributed to their ability to inhibit viral replication effectively .

Case Study 3: Anti-inflammatory Properties

Research conducted on related compounds demonstrated significant anti-inflammatory effects in animal models. These compounds reduced levels of pro-inflammatory cytokines and showed promise for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Computational and Experimental Insights

  • Molecular Docking : Studies in and used computational models to predict binding to viral proteases (SARS-CoV-2 Mpro) and mycobacterial Ag85C. The ethoxy group’s oxygen may form hydrogen bonds with key residues, enhancing affinity .
  • logP/Solubility : The ethoxy group’s polarity likely reduces logP compared to halogenated analogs (e.g., 2.88 in ), improving aqueous solubility .

Biological Activity

N-(2-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolopyrimidine family, which is known for various pharmacological effects. Its structure includes a pyrido-pyrrolo framework that contributes to its biological activities. The key features of this compound include:

  • Molecular Formula : C15H16N4O2
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit specific kinase enzymes involved in cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, which play crucial roles in tumor growth and angiogenesis .
  • Case Studies : In vitro studies have shown that certain pyrrolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 4.4 nM for a related compound against VEGFR2 .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Bacterial Inhibition : Research has demonstrated that derivatives of pyrrolopyrimidine exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Fungal Activity : Some studies have indicated antifungal effects as well, with certain derivatives showing potent inhibition against fungal strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting specific kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Antimetabolite Activity : Acting as antifolate agents by inhibiting dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by triggering cell cycle arrest mechanisms.

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of kinases; IC50 = 4.4 nM against VEGFR2
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalSignificant inhibition against various fungal strains

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and what parameters critically affect reaction yields?

The synthesis involves a two-step protocol: (1) Condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form an intermediate aldehyde, and (2) cyclization using sodium methoxide followed by acidification (pH <7). Critical parameters include maintaining a 1:1 molar ratio of aldehyde to glycinate, reaction temperature (50–60°C during cyclization), and rigorous pH control during precipitation. Purification via filtration and washing with water ensures >95% purity. Deviations in stoichiometry or temperature reduce yields by 20–30% .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Key techniques include:

  • ¹H NMR (400 MHz, DMSO-d₆): Identify methyl groups (δ 2.35, 3.78) and aromatic protons (δ 6.88–8.82). Broad singlet at δ 12.97 confirms the hydroxyl proton.
  • Mass spectrometry (CI): Verify molecular ion [M+H]⁺ (e.g., m/z 258.0 for analogs).
  • Elemental analysis: Ensure C/H/N percentages align with theoretical values (e.g., ±0.04% deviation). Discrepancies in OH proton signals require D₂O exchange experiments or 2D NMR (e.g., HSQC) to resolve .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action against bacterial targets like Mycobacterium tuberculosis?

  • In vitro assays: Determine MIC values in liquid broth (e.g., 20 mg/mL against MDR-Mtb) and validate via agar dilution.
  • Protein-detected NMR: Map binding to Ag85C catalytic sites by observing chemical shift perturbations in ¹H-¹⁵N HSQC spectra.
  • Competitive inhibition assays: Compare activity in the presence of trehalose (natural substrate) to confirm target specificity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis: Compare assay conditions (e.g., bacterial load, incubation time, media pH). For example, MIC values vary by 30% between liquid vs. solid media.
  • Orthogonal validation: Pair broth microdilution with time-kill kinetics and transcriptomic profiling (e.g., RNA-seq of treated Mtb).
  • Structural analogs: Cross-reference activity of thieno[2,3-d]pyrimidine derivatives (e.g., 50% reduction in potency with 3-pyridyl substitution) .

Q. Which computational tools predict target selectivity, and how should virtual hits be validated?

  • FRIGATE algorithm: Screen against mycobacterial target libraries using pharmacophore models of the dihydropyrido-pyrrolo-pyrimidine core. Prioritize hits with <100 nM predicted Kd.
  • Experimental validation: Use isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography to resolve binding poses. For example, a 2.1 Å resolution structure confirmed hydrogen bonding with Ag85C Ser124 .

Q. What structure-activity relationship (SAR) insights emerge from modifying the ethoxyphenyl and methyl groups?

  • Ethoxyphenyl substitution: Replacing the ethoxy group with 3-pyridyl (C9 analog) increases water solubility (LogSw -3.28 → -2.11) but reduces membrane permeability (PAMPA assay: 12% → 5%).
  • Methyl groups: Removing the N1-methyl decreases metabolic stability (40% degradation in liver microsomes vs. 15% for the parent compound).
  • Key SAR metrics : tPSA >90 Ų correlates with reduced blood-brain barrier penetration .

Methodological Notes

  • Data interpretation: Always cross-validate spectral data with synthetic intermediates to rule out regioisomeric byproducts.
  • Biological assays: Include positive controls (e.g., isoniazid for Mtb studies) and assess cytotoxicity in HEK293 cells (IC50 >50 µM recommended).
  • Computational workflows: Combine molecular docking with free-energy perturbation (FEP) calculations to improve binding affinity predictions .

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